N-(2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as thiosemicarbazides or hydrazine derivatives, with suitable reagents like carbon disulfide or sulfur monochloride.
Substitution Reactions: The introduction of the 2-fluorophenyl and 4-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide and polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Amidation: The final step involves the formation of the carboxamide group through amidation reactions. This can be accomplished by reacting the carboxylic acid derivative of the thiadiazole with amines or ammonia in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the fluorine or methoxy groups. Common reagents include halides, alkoxides, and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide, and dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: Thiadiazole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cell proliferation.
Pathways Involved: The compound can affect various signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer. By modulating these pathways, the compound can exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
- N-(2-bromophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
- N-(2-methylphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Uniqueness
N-(2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12FN3O2S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H12FN3O2S/c1-22-11-8-6-10(7-9-11)14-15(23-20-19-14)16(21)18-13-5-3-2-4-12(13)17/h2-9H,1H3,(H,18,21) |
InChI Key |
GJJDKRHORHWZDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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